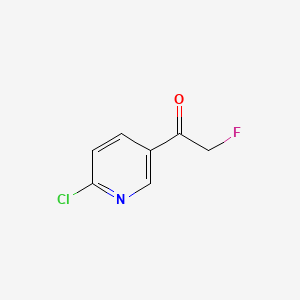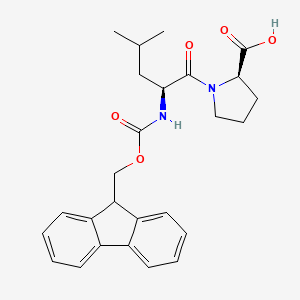
(S)-3,5-Diaminopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,5-Diaminopentanoic acid, also known as L-ornithine, is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is involved in the detoxification of ammonia in the liver and is a precursor to several other important compounds, including polyamines, which are essential for cell growth and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-3,5-Diaminopentanoic acid can be synthesized through various methods. One common approach involves the hydrogenation of L-glutamic acid, followed by the removal of the carboxyl group. Another method includes the use of L-arginine as a starting material, which is then hydrolyzed to produce L-ornithine.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,5-Diaminopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce L-glutamic acid.
Reduction: It can be reduced to form polyamines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under mild conditions.
Major Products
Oxidation: L-glutamic acid
Reduction: Polyamines such as putrescine and spermidine
Substitution: Various substituted derivatives of this compound
Applications De Recherche Scientifique
(S)-3,5-Diaminopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: It plays a role in the study of the urea cycle and ammonia detoxification.
Medicine: It is investigated for its potential in treating liver diseases and enhancing athletic performance.
Industry: It is used in the production of polyamines, which are important for cell growth and function.
Mécanisme D'action
(S)-3,5-Diaminopentanoic acid exerts its effects primarily through its role in the urea cycle. It acts as a precursor to L-arginine, which is then converted to urea and ornithine. This process helps in the detoxification of ammonia in the liver. Additionally, it is involved in the synthesis of polyamines, which are essential for cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-arginine: Another amino acid involved in the urea cycle.
L-glutamic acid: A precursor to (S)-3,5-Diaminopentanoic acid.
Putrescine: A polyamine derived from this compound.
Uniqueness
This compound is unique due to its dual role in the urea cycle and polyamine synthesis. Unlike L-arginine, which is primarily involved in the urea cycle, this compound also serves as a direct precursor to polyamines, making it essential for both detoxification and cell growth processes.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3S)-3,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-4(7)3-5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
UOYNFMVJDVKLNJ-BYPYZUCNSA-N |
SMILES isomérique |
C(CN)[C@@H](CC(=O)O)N |
SMILES canonique |
C(CN)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




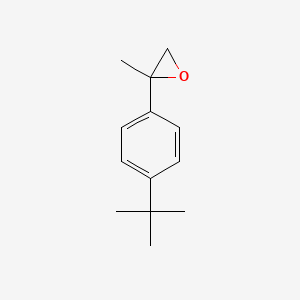

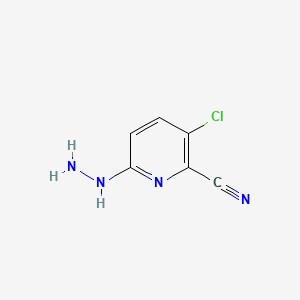
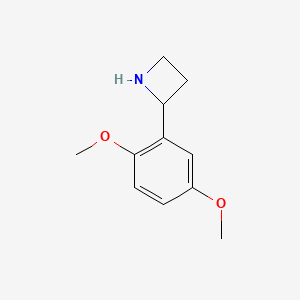
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
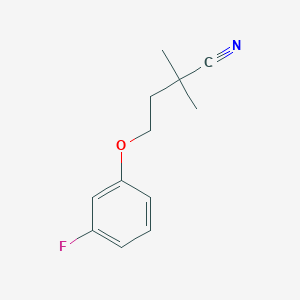

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)


